molecular formula C13H9F3S B7998261 1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene CAS No. 1443314-20-2

1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998261
CAS No.: 1443314-20-2
M. Wt: 254.27 g/mol
InChI Key: YBMVCZKEGDFLKC-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound with potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the use of fluorinated reagents and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing fluorinated compounds .

Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction or other synthetic routes that ensure high yield and purity of the final product. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

    Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for developing new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with other fluorinated aromatic compounds, such as:

Properties

IUPAC Name

1,3-difluoro-5-[(4-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMVCZKEGDFLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203334
Record name Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443314-20-2
Record name Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)methyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443314-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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